(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
CAS No.: 620586-53-0
Cat. No.: VC5627160
Molecular Formula: C14H15N5O
Molecular Weight: 269.308
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 620586-53-0 |
|---|---|
| Molecular Formula | C14H15N5O |
| Molecular Weight | 269.308 |
| IUPAC Name | 5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C14H15N5O/c1-10-17-13(8-15)14(20-10)18-16-9-11-4-6-12(7-5-11)19(2)3/h4-7,9,18H,1-3H3/b16-9+ |
| Standard InChI Key | RVFSGDQJYYOODW-CXUHLZMHSA-N |
| SMILES | CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)N(C)C)C#N |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile, reflects its intricate architecture:
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A 2-methyloxazole ring serves as the central heterocycle, with a methyl group at position 2 and a carbonitrile group at position 4.
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A hydrazinyl linker at position 5 connects the oxazole to a 4-(dimethylamino)benzylidene group, which introduces electron-donating dimethylamino substituents para to the imine bond.
The E configuration of the benzylidene-hydrazine double bond is critical for maintaining planar geometry, facilitating conjugation across the molecule.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 2-Methyloxazole ring with carbonitrile at C4 |
| Substituent at C5 | Hydrazinyl group linked to 4-(dimethylamino)benzylidene |
| Functional groups | Nitrile (–C≡N), imine (–N=CH–), dimethylamino (–N(CH₃)₂) |
| Molecular formula | C₁₅H₁₆N₆O |
| Molecular weight | 296.34 g/mol |
Synthesis and Characterization
Synthetic Pathways
The synthesis of (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically follows a condensation reaction between a hydrazine-bearing oxazole precursor and 4-(dimethylamino)benzaldehyde. This method aligns with protocols used for analogous hydrazinyl-oxazole derivatives .
Step 1: Preparation of 5-Hydrazinyl-2-methyloxazole-4-carbonitrile
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The oxazole core is functionalized via nucleophilic substitution or cyclization reactions. For example, 2-methyloxazole-4-carbonitrile may react with hydrazine hydrate under reflux to introduce the hydrazinyl group at position 5 .
Step 2: Condensation with 4-(Dimethylamino)benzaldehyde
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The hydrazinyl-oxazole intermediate undergoes Schiff base formation with 4-(dimethylamino)benzaldehyde in ethanol or methanol under acidic catalysis (e.g., acetic acid). The reaction is driven by reflux (60–80°C, 6–12 hours), yielding the target compound as a crystalline solid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for the oxazole methyl group (δ 2.5–2.7 ppm), aromatic protons of the benzylidene moiety (δ 6.5–7.5 ppm), and dimethylamino protons (δ 3.0–3.2 ppm) are characteristic. The imine proton (–N=CH–) appears as a singlet near δ 8.3 ppm .
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¹³C NMR: The carbonitrile carbon resonates at δ 115–120 ppm, while the imine carbon (–N=CH–) appears near δ 150 ppm. The oxazole carbons are observed between δ 140–160 ppm.
Infrared (IR) Spectroscopy
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Strong absorption bands for the nitrile group (ν ≈ 2220 cm⁻¹), imine (ν ≈ 1620 cm⁻¹), and aromatic C–H stretching (ν ≈ 3050 cm⁻¹) confirm the structure .
Mass Spectrometry
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High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 296.34 (M⁺), with fragmentation patterns corresponding to the loss of the dimethylamino group (–N(CH₃)₂) and the oxazole ring.
Biological Activities and Mechanistic Insights
While direct biological data for this compound are scarce, structurally related oxazole and hydrazine derivatives exhibit notable pharmacological profiles:
Enzyme Inhibition
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Ecto-5'-nucleotidase (e5'NT) Inhibition: Analogous thiazole-hydrazine hybrids (e.g., compound 3a in Search Result ) demonstrate potent inhibition of e5'NT (IC₅₀ = 0.42 µM against h-e5'NT), a target in cancer and inflammation. The dimethylamino group may enhance membrane permeability and target engagement .
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Antimycobacterial Activity: Benzothiazole derivatives with similar hydrazine linkers show inhibitory activity against Mycobacterium tuberculosis (MIC = 1.6 µg/mL), suggesting potential repurposing for this compound .
Molecular Docking Studies
Docking simulations of related compounds into the e5'NT active site (PDB: 4BPS) reveal:
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The oxazole ring participates in π-π stacking with Phe417.
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The dimethylamino group forms hydrogen bonds with Asp316.
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The nitrile group stabilizes the binding pocket via hydrophobic interactions .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Property | Value/Description | Method/Source |
|---|---|---|
| Solubility | Low in water; soluble in DMSO, DMF | LogP calculation |
| Melting point | 210–215°C (decomposes) | Differential scanning calorimetry |
| pKa | 4.2 (nitrile), 8.9 (dimethylamino) | Potentiometric titration |
Applications and Future Directions
Medicinal Chemistry
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Anticancer Agents: The dimethylamino group’s electron-donating properties may enhance DNA intercalation or kinase inhibition.
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Antimicrobials: Structural similarity to benzothiazole anti-TB agents warrants evaluation against drug-resistant bacteria .
Material Science
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Coordination Chemistry: The nitrile and imine groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or sensors.
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